molecular formula C19H24N2O5S B2684469 N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide CAS No. 1448067-58-0

N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide

Cat. No.: B2684469
CAS No.: 1448067-58-0
M. Wt: 392.47
InChI Key: UNDFYGXJWPJHEF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

One significant area of application for this compound is in the realm of pharmacology, where derivatives have been studied for their selective serotonin 4 (5-HT4) receptor agonist activities. These activities are crucial for developing novel prokinetic agents that could enhance gastrointestinal motility with reduced side effects. For instance, benzamide derivatives, closely related to the compound , have been synthesized and evaluated for their potential to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as prokinetic agents effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Antiprotozoal and Antimicrobial Activities

Derivatives of the compound have also shown promise in the field of antiprotozoal research. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities, exhibit strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest potential applications in treating diseases caused by these parasites (Ismail et al., 2004).

Chemical Synthesis and Material Science

In chemical synthesis, the structural features of the compound, such as the N-sulfonyl and N-acyl groups, have been explored for their effects on the anodic methoxylation of piperidine derivatives. This exploration is vital for understanding the electrochemical properties of such compounds, which could be leveraged in designing new materials and chemical synthesis processes (Golub & Becker, 2015).

Catalysis and Organic Transformations

The compound's derivatives have also been investigated for their catalytic properties, particularly in the context of Lewis basic catalysis for the hydrosilylation of N-aryl imines. The presence of sulfonyl groups in these derivatives plays a critical role in achieving high enantioselectivities and yields for a broad range of substrates. This research opens up new avenues for the development of efficient catalysts in organic synthesis (Wang et al., 2006).

Anticancer Research

Furthermore, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the compound, have been synthesized and evaluated as anticancer agents. Some of these derivatives have shown promising IC50 values, indicating strong anticancer activities relative to known drugs like doxorubicin. This suggests that modifications of the original compound could lead to effective anticancer treatments (Rehman et al., 2018).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(furan-2-ylmethylsulfonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-2-25-18-8-4-3-7-17(18)20-19(22)21-11-9-16(10-12-21)27(23,24)14-15-6-5-13-26-15/h3-8,13,16H,2,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDFYGXJWPJHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.